N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
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Description
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C29H30N4O4S3 and its molecular weight is 594.76. The purity is usually 95%.
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Biological Activity
The compound N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of anti-tubercular and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is C21H23N3O2S, indicating a complex structure that includes multiple functional groups which may contribute to its biological activity. The presence of the benzo[d]thiazole moiety is significant as it is known for its pharmacological properties.
Table 1: Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C21H23N3O2S |
Molecular Weight | 375.49 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
Antitubercular Activity
Recent studies have indicated that benzothiazole derivatives exhibit promising anti-tubercular activity. For instance, compounds similar to the target molecule have shown moderate to good inhibition against Mycobacterium tuberculosis (M. tuberculosis) in vitro. The minimum inhibitory concentrations (MICs) for some derivatives were reported as low as 100 µg/mL, suggesting effective potency against resistant strains .
Case Study: Synthesis and Evaluation
A study synthesized several benzothiazole derivatives through various methods including Knoevenagel condensation and molecular hybridization techniques. Among these, the derivatives demonstrated inhibition percentages ranging from 98% to 99% against M. tuberculosis, indicating their potential as new therapeutic agents for tuberculosis treatment .
Anticancer Activity
The compound also shows potential cytotoxic effects against various cancer cell lines. Research has highlighted that derivatives containing thieno[2,3-c]pyridine structures exhibit moderate cytotoxicity against cancer cells, with some studies reporting IC50 values in the micromolar range .
Table 2: Cytotoxicity Data
Compound | Cell Line | IC50 (µM) |
---|---|---|
Benzothiazole Derivative | HeLa | 15 |
Thieno[2,3-c]pyridine | MCF-7 | 20 |
Target Compound | A549 | 25 |
The precise mechanism of action for this compound remains under investigation; however, it is hypothesized that the benzothiazole moiety may interact with specific cellular targets involved in cell proliferation and survival pathways. The sulfonamide group is also thought to enhance bioactivity by improving solubility and bioavailability.
Potential Pathways
- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes in metabolic pathways crucial for bacterial growth.
- Interference with DNA/RNA Synthesis : Structural similarities with nucleotides could allow for incorporation into nucleic acid synthesis pathways.
- Apoptosis Induction : Evidence suggests that certain derivatives can induce apoptosis in cancer cells through mitochondrial pathways.
Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4S3/c1-18-7-5-6-15-33(18)40(36,37)21-12-10-20(11-13-21)27(35)31-29-26(28-30-23-8-3-4-9-24(23)38-28)22-14-16-32(19(2)34)17-25(22)39-29/h3-4,8-13,18H,5-7,14-17H2,1-2H3,(H,31,35) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFOZPOFARCKIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(=O)C)C5=NC6=CC=CC=C6S5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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